6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at the 6th position and an amino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, such as copper (Cu) or palladium (Pd), and employing microwave-assisted reactions to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) for nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis.
Anti-inflammatory Agents: Pyrrolopyrimidine derivatives exhibit anti-inflammatory properties by inhibiting specific inflammatory mediators.
Antidiabetic Agents: Some analogues have been evaluated for their ability to inhibit α-amylase, an enzyme involved in diabetes management.
Mechanism of Action
The mechanism of action of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits various kinases, such as EGFR, Her2, and VEGFR2, by binding to their active sites and blocking their activity.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Similar structure but with an amino group at the 4th position instead of chlorine.
7H-Pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6th position enhances its reactivity and potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) |
InChI Key |
CLJJXIOECKCZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)Cl |
Origin of Product |
United States |
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